c-di-AMP - 54447-84-6

c-di-AMP

Catalog Number: EVT-1584275
CAS Number: 54447-84-6
Molecular Formula: C20H24N10O12P2
Molecular Weight: 658.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cyclic di-AMP is a ubiquitous second messenger present in bacteria and archaea []. This signaling nucleotide is involved in regulating a wide range of biological processes including cell wall homeostasis, DNA integrity, potassium transport, central metabolism, biofilm formation, osmotic pressure maintenance, response to DNA damage, acid stress resistance and more [, , ]. Its essentiality for the growth of many bacteria under standard conditions highlights its primary importance in bacterial physiology [, ]. Furthermore, c-di-AMP can trigger an immune response in host cells by being recognized by certain eukaryotic proteins [, ].

Synthesis Analysis

C-di-AMP is synthesized from two molecules of ATP by diadenylate cyclases (DACs) []. These enzymes are characterized by a DAC domain, homologous to the one found in the DisA protein from Bacillus subtilis [, ]. The most common class of DACs is the CdaA/DacA type, widely found in Firmicute pathogenic bacteria, making it a potential target for novel antibiotic development [].

The activity of DACs is subject to regulation, ensuring tight control over c-di-AMP synthesis. In B. subtilis, CdaA activity is stimulated by a regulatory interaction with the CdaR protein []. Another DAC, CdaS, has inherently restricted activity, and a single amino acid substitution can drastically increase its activity []. In Mycobacterium smegmatis, the protein RadA interacts with and inhibits the activity of the DAC MsDisA []. In Listeria monocytogenes, the phosphoglucosamine mutase GlmM inhibits CdaA under hyperosmotic conditions [].

Molecular Structure Analysis

C-di-AMP consists of two adenosine molecules linked by phosphodiester bonds, forming a cyclic structure []. The molecule can adopt different conformations, primarily U-shaped or V-shaped, to bind to its receptor proteins []. Structural studies have revealed several types of non-covalent interactions that stabilize c-di-AMP binding to its receptors, including π-π stacking, C-H-π, cation-π, polar-π, hydrophobic-π, anion-π, and lone pair-π interactions [].

Chemical Reactions Analysis

C-di-AMP synthesis involves a two-step reaction catalyzed by DACs []. First, two ATP molecules bind to the DAC, and one molecule is converted to AMP and pyrophosphate. Second, the remaining ATP and AMP are ligated to form c-di-AMP and pyrophosphate.

C-di-AMP is degraded by c-di-AMP specific phosphodiesterases (PDEs) []. The best-characterized PDE is the GdpP/YybT protein from B. subtilis, which contains a catalytic site with DHH-DHHA1 domains []. In some species, two different PDEs, such as GdpP and PgpH in L. monocytogenes, contribute to c-di-AMP degradation [, ]. Some PDEs, like Pde1 in Streptococcus pneumoniae, cleave c-di-AMP into phosphoadenylyl adenosine (pApA), which is then further hydrolyzed to AMP by other enzymes like Pde2 []. Other PDEs, such as Pde2 in S. pneumoniae and MtbPDE in Mycobacterium tuberculosis, directly hydrolyze c-di-AMP into AMP [, ].

Mechanism of Action

C-di-AMP exerts its regulatory effects by directly binding to various effector proteins and RNAs, modulating their activities [, , ]. These targets include:

  • Potassium transporters: C-di-AMP inhibits the activity of potassium uptake systems, such as Ktr/Trk channels and Kup/HAK/KT transporters, by directly binding to them [, , , ]. In B. subtilis, c-di-AMP also binds to the kimA riboswitch, a regulatory RNA structure controlling the expression of the high-affinity potassium transporter KimA []. By controlling potassium uptake and export, c-di-AMP plays a crucial role in maintaining potassium homeostasis [, , ].
  • Osmolyte transporters: C-di-AMP influences osmotic homeostasis by regulating the activity of osmoprotectant transporters [, ]. In L. lactis, c-di-AMP inhibits the activity of the glycine betaine importer BusAB by binding to the transcription factor BusR, which directly represses busAB gene expression [, ].
  • Signal transduction proteins: In B. subtilis, c-di-AMP binds to two conserved proteins, DarA and DarB, whose functions are not fully understood [, ]. DarB interacts with the (p)ppGpp synthetase/hydrolase Rel, leading to the accumulation of (p)ppGpp, another second messenger involved in the stringent response []. Additionally, DarB activates pyruvate carboxylase, an enzyme involved in replenishing the citric acid cycle [].
  • Other targets: C-di-AMP binds to various other proteins, including the pyruvate carboxylase in L. monocytogenes, which is inhibited by the nucleotide, influencing central metabolism [, ]. It also interacts with the sensor kinase KdpD in S. aureus, negatively regulating the expression of the Kdp potassium transporter [].
Applications
  • Understanding bacterial stress responses: C-di-AMP signaling pathways are implicated in bacterial responses to various stress conditions, including osmotic stress, cell wall stress, oxidative stress, and nutrient starvation [, , , , ]. Investigating c-di-AMP's role in these processes can provide valuable insights into bacterial survival mechanisms.
  • Developing novel antibiotics: The essentiality of c-di-AMP for many pathogenic bacteria makes its synthesis and signaling pathways attractive targets for developing new antimicrobial compounds [].
  • Studying host-pathogen interactions: C-di-AMP is recognized by host cells as a pathogen-associated molecular pattern, triggering type I interferon responses [, , ]. Investigating the mechanisms underlying this recognition can contribute to the development of novel strategies for controlling bacterial infections.
  • Manipulating bacterial biofilm formation: C-di-AMP signaling influences biofilm formation in various bacterial species [, , ]. Understanding these pathways could lead to the development of strategies for controlling biofilm formation in various settings, including medical and industrial environments.
  • Exploring novel signal transduction mechanisms: The unique features of c-di-AMP signaling, such as its interaction with PII-like proteins like DarA, offer opportunities for discovering novel signal transduction mechanisms in bacteria [, ].
Future Directions
  • Exploring the role of c-di-AMP in interspecies interactions: C-di-AMP can be secreted by bacteria and potentially act as an intercellular signaling molecule []. Investigating this possibility could reveal novel communication mechanisms within bacterial communities.

Adenosine triphosphate (ATP)

Relevance: ATP is the direct precursor molecule for the synthesis of c-di-AMP by diadenylate cyclases (DACs) [, , ]. c-di-AMP synthesis is a two-step process in which two ATP molecules are converted to c-di-AMP [].

Adenosine diphosphate (ADP)

Relevance: In the two-step synthesis of c-di-AMP, ATP is first converted to ADP [] by the diadenylate cyclase before the second ATP molecule is used to complete the catalytic cycle.

Adenosine monophosphate (AMP)

Relevance: AMP can be complexed with the diadenylate cyclase CdaA, as demonstrated through crystallography studies [].

pApA

Relevance: pApA is the product of c-di-AMP hydrolysis by specific phosphodiesterases (PDEs) [, , , ]. Some c-di-AMP-specific PDEs, like MtbPDE, further hydrolyze pApA to AMP [].

3',3'-Cyclic guanosine monophosphate-adenosine monophosphate (3',3'-cGAMP)

Relevance: The c-di-AMP receptor protein DarA can bind to 3',3'-cGAMP, but with a lower affinity than to c-di-AMP []. It cannot bind to 2',3'-cGAMP.

2-Oxoglutarate

Relevance: 2-Oxoglutarate is a ligand for PII signal transducer proteins []. DarA, while structurally similar to PII signal transducer proteins, does not bind to 2-oxoglutarate; it binds to c-di-AMP [, ].

Properties

CAS Number

54447-84-6

Product Name

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol

IUPAC Name

(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol

Molecular Formula

C20H24N10O12P2

Molecular Weight

658.4 g/mol

InChI

InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

PDXMFTWFFKBFIN-XPWFQUROSA-N

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O

Synonyms

c-di-AMP
cyclic diadenosine phosphate

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O

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